1,4-dipyrrolidin-1-ylbutan-1-one
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Overview
Description
1,4-dipyrrolidin-1-ylbutan-1-one, also known as this compound, is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.316 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dipyrrolidin-1-ylbutan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-dipyrrolidin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-dipyrrolidin-1-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dipyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
1,4-Dipyrrolidin-1-ylbutan-1-one: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5882-03-1 |
---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1,4-dipyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C12H22N2O/c15-12(14-10-3-4-11-14)6-5-9-13-7-1-2-8-13/h1-11H2 |
InChI Key |
NJBNFNJNWNEJMR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCC(=O)N2CCCC2 |
Canonical SMILES |
C1CCN(C1)CCCC(=O)N2CCCC2 |
5882-03-1 | |
Origin of Product |
United States |
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